Tetrahydro-2'-deoxyuridine
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Overview
Description
Tetrahydro-2’-deoxyuridine is a nucleoside analog that plays a significant role in various biochemical and medical applications. It is structurally similar to deoxyuridine but features a tetrahydrofuran ring, which imparts unique properties to the compound. This analog is particularly noted for its potential in cancer research and treatment, as well as its role in studying DNA synthesis and repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2’-deoxyuridine typically involves the reduction of 2’-deoxyuridine. One common method includes the use of catalytic hydrogenation, where 2’-deoxyuridine is treated with hydrogen gas in the presence of a palladium catalyst. This reaction occurs under mild conditions, usually at room temperature and atmospheric pressure, resulting in the formation of Tetrahydro-2’-deoxyuridine .
Industrial Production Methods: Industrial production of Tetrahydro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deoxyuridine derivatives.
Reduction: Further reduction can lead to the formation of more saturated analogs.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Deoxyuridine derivatives.
Reduction: More saturated nucleoside analogs.
Substitution: Various substituted nucleoside analogs depending on the reagents used.
Scientific Research Applications
Tetrahydro-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in cancer treatment, particularly in enhancing the efficacy of chemotherapeutic agents.
Industry: Utilized in the production of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of Tetrahydro-2’-deoxyuridine involves its incorporation into DNA during replication. Once incorporated, it can inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and repair, ultimately causing cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making Tetrahydro-2’-deoxyuridine a valuable compound in cancer research .
Comparison with Similar Compounds
Deoxyuridine: A nucleoside analog without the tetrahydrofuran ring.
Idoxuridine: An antiviral drug similar to deoxyuridine but with an iodine atom.
Trifluridine: Another antiviral drug with a trifluoromethyl group.
Uniqueness: Tetrahydro-2’-deoxyuridine is unique due to its tetrahydrofuran ring, which imparts different chemical and biological properties compared to other nucleoside analogs. This structural difference enhances its stability and efficacy in certain applications, particularly in cancer research .
Properties
IUPAC Name |
4-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-8,12-14H,1-4H2,(H,10,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRNLJYSWSSQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1O)C2CC(C(O2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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